molecular formula C20H29N9O7S2 B10855467 5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine

5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine

Cat. No. B10855467
M. Wt: 571.6 g/mol
InChI Key: RSZBCKJLQVSFKT-RHCAYAJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bio-AMS is synthesized through a multi-step process involving the coupling of biotin with adenosine monophosphate. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecules. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of Bio-AMS involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and pharmaceutical applications. The production process includes rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bio-AMS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Bio-AMS with altered biochemical properties. These derivatives are often used in research to study the structure-activity relationships and to develop new inhibitors with improved efficacy .

Scientific Research Applications

Bio-AMS has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and to develop new inhibitors for bacterial biotin protein ligase.

    Biology: Employed in research to understand the role of biotin protein ligase in bacterial metabolism and to develop new antibacterial agents.

    Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections by targeting biotin protein ligase.

    Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms

Mechanism of Action

Bio-AMS exerts its effects by inhibiting bacterial biotin protein ligase, an enzyme essential for the biotinylation of acyl coenzyme A carboxylases involved in fatty acid biosynthesis. The inhibition of this enzyme disrupts the biosynthesis of fatty acids and lipids, leading to the death of the bacteria. The molecular targets include the active site of the biotin protein ligase, where Bio-AMS binds and prevents the enzyme from catalyzing the biotinylation reaction .

properties

Molecular Formula

C20H29N9O7S2

Molecular Weight

571.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide

InChI

InChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1

InChI Key

RSZBCKJLQVSFKT-RHCAYAJFSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2

Origin of Product

United States

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